molecular formula C19H16FN3O3 B5143628 9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B5143628
M. Wt: 353.3 g/mol
InChI Key: IJHHBLVCZNRSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a polycyclic heterocyclic compound featuring a fused pyrimido-isoquinoline scaffold. Key structural attributes include:

  • A 4-fluorophenyl substituent at position 9, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Methyl groups at positions 2 and 4, which may reduce steric hindrance and improve binding affinity to biological targets.
  • Three ketone (trione) moieties contributing to hydrogen-bonding interactions in enzymatic pockets.

Its design aligns with trends in kinase inhibitor or antimicrobial agent development, where fluorinated aromatic systems are prioritized for optimized pharmacokinetics .

Properties

IUPAC Name

9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c1-22-17-16(18(25)23(2)19(22)26)13-7-11(8-15(24)14(13)9-21-17)10-3-5-12(20)6-4-10/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHHBLVCZNRSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C3C(=C2C(=O)N(C1=O)C)CC(CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a member of the pyrimidoisoquinoline family known for its diverse biological activities. This heterocyclic organic compound exhibits potential applications in medicinal chemistry due to its ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C18H18FN3O3C_{18}H_{18}FN_3O_3. The presence of a fluorophenyl group and dimethyl substitutions on the pyrimidine ring enhances its pharmacological properties. The structural arrangement allows for specific interactions with biological receptors and enzymes.

Research indicates that compounds similar to this one may act through several mechanisms:

  • G Protein-Coupled Receptors (GPCRs) : These are critical in mediating various physiological responses.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as kinases or phosphodiesterases.

Anticancer Properties

Studies have shown that pyrimidoisoquinoline derivatives exhibit significant anticancer activity. For example:

  • In Vitro Studies : The compound was tested against various cancer cell lines (e.g., A431 vulvar epidermal carcinoma), demonstrating inhibition of cell proliferation and migration .
  • Mechanistic Insights : The compound's ability to interfere with cell cycle progression and induce apoptosis has been documented.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : It showed promising results against several bacterial strains, indicating potential as an antimicrobial agent .

Case Studies

  • Anticancer Efficacy : A study highlighted the compound's effectiveness in inhibiting tumor growth in xenograft models. The mechanism involved modulation of signaling pathways related to cell survival and proliferation.
  • Antimicrobial Action : Another research effort focused on the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructure TypeBiological ActivityReference
This compoundPyrimidoisoquinolineAnticancer, Antimicrobial
2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dioneIsoquinoline DerivativeInhibits metalloenzymes
2-(4-Fluorophenyl)-4,6-dimethylpyrimidinePyrimidine FamilyAnticancer

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Intermediate Compounds : Initial reactions often involve the formation of pyrimidine derivatives.
  • Cyclization Reactions : Final coupling steps lead to the formation of the desired heterocyclic structure.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 9-(4-fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione exhibit anticancer properties . For example:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Case Studies : Research has shown promising results in vitro against various cancer cell lines including breast and lung cancer cells.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity :

  • Target Pathogens : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi.
  • Research Findings : In vitro assays have reported a significant reduction in microbial growth when exposed to this compound.

Enzyme Inhibition

The compound is a potential inhibitor of several enzymes critical for disease progression:

  • Dihydrofolate Reductase (DHFR) : Inhibition of this enzyme can disrupt folate metabolism in rapidly dividing cells such as those found in tumors.
  • Case Study Example : A derivative of this compound was shown to significantly decrease DHFR activity in laboratory settings.

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may offer neuroprotective benefits , potentially aiding in the treatment of neurodegenerative diseases:

  • Mechanisms : The neuroprotective effects may stem from antioxidant properties and the ability to modulate neuroinflammatory responses.
  • Clinical Relevance : Animal models have shown reduced markers of neuroinflammation when treated with this compound.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity:

  • Initial Reaction : Starting materials undergo cyclization reactions to form the core pyrimidine structure.
  • Functionalization : The introduction of the fluorophenyl group enhances biological activity and solubility.
  • Characterization Techniques : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below to analogs with overlapping structural motifs or functional groups.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP (Predicted) Key Features
9-(4-Fluorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione Pyrimido-isoquinoline trione 4-Fluorophenyl, 2,4-dimethyl ~438.4 2.8 High fluorophilicity; potential CNS penetration due to moderate LogP
5-(4-Nitrophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione Indeno-pyrido-pyrimidine trione 4-Nitrophenyl, 1,3-dimethyl ~472.3 3.1 Nitro group increases polarity but may reduce metabolic stability
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-... Diazaspiro[4.5]decene carboxamide Difluoro-hydroxyphenyl, trifluoromethyl ~749.2 4.2 Spirocyclic design enhances target selectivity; iodine substituent for radiolabeling

Key Findings:

Fluorinated vs. Nitrated Aromatic Systems :

  • The 4-fluorophenyl group in the target compound confers greater metabolic stability compared to the 4-nitrophenyl analog (Table 1, row 2), as nitro groups are prone to reduction in vivo, generating reactive intermediates .
  • Fluorine’s electronegativity enhances binding to aromatic pockets in enzymes (e.g., kinases), while nitro groups may introduce steric or electronic mismatches.

The spirocyclic compound (row 3) demonstrates superior conformational rigidity, which is advantageous for selective target engagement .

Substituent Impact on Solubility :

  • The target compound’s methyl groups (positions 2 and 4) likely improve aqueous solubility relative to bulkier substituents (e.g., trifluoromethyl in row 3), though its predicted LogP (~2.8) suggests moderate membrane permeability.

Synthetic Accessibility :

  • The iodination step described in highlights a common strategy for introducing heavy atoms into similar scaffolds, which could be adapted for radiolabeling the target compound.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for confirming the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT), Fourier Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example:

  • ¹H-NMR identifies proton environments (e.g., fluorophenyl protons at δ 7.22–7.49 ppm and methyl groups at δ 1.37–3.76 ppm) .
  • ¹³C-NMR confirms carbonyl carbons (δ 170–182 ppm) and fluorinated aromatic carbons (δ 116–160 ppm, with JF,C coupling) .
  • HRMS validates the molecular formula (e.g., m/z 409.1307 for a related compound) .
    • Experimental Design : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) for NMR. Compare spectral data to theoretical predictions or analogous compounds .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer : A multi-step synthesis typically involves:

Core Formation : Condensation of substituted isoquinoline and pyrimidine precursors under reflux with catalysts (e.g., Pd/C for hydrogenation) .

Substitution Reactions : Introduce fluorophenyl and methyl groups via nucleophilic aromatic substitution or Suzuki coupling .

Purification : Use column chromatography (e.g., chloroform:ethyl acetate = 9:1) and recrystallization to achieve >95% purity .

  • Key Parameters : Optimize temperature (100–110°C), reaction time (1–24 hours), and solvent polarity to minimize side products .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs (e.g., chromene or purine derivatives):

  • Anti-inflammatory : COX-2 inhibition assays .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can reaction yield and purity be optimized for scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, Pd/C hydrogenation efficiency improves under inert atmospheres .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FT-IR or HPLC to detect intermediates .
  • Scale-Up Challenges : Address solvent volume-to-surface-area ratios and heat dissipation using flow chemistry systems .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA topoisomerase II or kinase domains) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER or GROMACS) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors from analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Cohen’s d) to identify outliers or assay variability .
  • Mechanistic Studies : Conduct target engagement assays (e.g., SPR for binding kinetics) to validate hypotheses .
  • Structural Modifications : Synthesize derivatives (e.g., replacing the fluorophenyl group with chlorophenyl) to isolate structure-activity relationships (SAR) .

Methodological Notes

  • Data Interpretation : Cross-reference NMR splitting patterns (e.g., doublets for fluorophenyl protons) with computational predictions to confirm stereochemistry .
  • Contradiction Management : If biological activity conflicts arise, validate assay conditions (e.g., cell passage number, serum concentration) and replicate studies in independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.